molecular formula C19H20N2O3 B2748576 3-methoxy-N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]benzamide CAS No. 941956-88-3

3-methoxy-N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]benzamide

Cat. No.: B2748576
CAS No.: 941956-88-3
M. Wt: 324.38
InChI Key: XDDFNAIWPBNQHM-UHFFFAOYSA-N
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Description

3-methoxy-N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]benzamide is a chemical compound with a molecular weight of 310.35 g/mol and a molecular formula of C18H18N2O3 . It belongs to the class of benzamide derivatives, which are recognized in scientific research for their potential as versatile building blocks in organic synthesis and medicinal chemistry . Benzamide-based structures are frequently investigated for their ability to interact with various biological targets, such as enzymes, and have been explored in studies related to enzyme inhibition and the modulation of specific biological pathways . As a research chemical, this compound serves as a key intermediate for the design and development of novel molecules. This product is intended for research purposes in a controlled laboratory environment. It is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications, or for human or veterinary use.

Properties

IUPAC Name

3-methoxy-N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O3/c1-13-11-15(8-9-17(13)21-10-4-7-18(21)22)20-19(23)14-5-3-6-16(12-14)24-2/h3,5-6,8-9,11-12H,4,7,10H2,1-2H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDDFNAIWPBNQHM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)NC(=O)C2=CC(=CC=C2)OC)N3CCCC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methoxy-N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]benzamide typically involves multi-step organic reactions. One common method is the Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . The reaction conditions often include the use of a base such as potassium carbonate in a solvent like toluene or ethanol, under an inert atmosphere .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification methods such as recrystallization and column chromatography are employed to obtain the desired purity .

Chemical Reactions Analysis

Types of Reactions

3-methoxy-N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .

Mechanism of Action

The mechanism of action of 3-methoxy-N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]benzamide involves its interaction with specific molecular targets. It may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Key Structural Features and Modifications

The table below compares the target compound with structurally related benzamides and sulfonamides:

Compound Name Substituents on Phenyl Ring Core Structure Biological Activity/Use Reference
Target Compound :
3-Methoxy-N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]benzamide
3-methyl, 4-(2-oxopyrrolidin-1-yl) Benzamide Inferred platelet aggregation inhibition (structural analogy)
3,4,5-Trimethoxy-N-[4-(2-oxopyrrolidin-1-yl)phenyl]benzamide 4-(2-oxopyrrolidin-1-yl), 3,4,5-trimethoxy Benzamide Structural analog; potential solubility enhancement due to trimethoxy groups
N-[3-Methyl-4-(2-oxopyrrolidin-1-yl)phenyl]thiophene-2-sulfonamide 3-methyl, 4-(2-oxopyrrolidin-1-yl) Thiophene sulfonamide Unknown; sulfonamide group may alter target selectivity vs. benzamide
3-Methoxy-N-{3-(1-methyl-1H-pyrazol-5-yl)-4-[2-(morpholin-4-yl)ethoxy]phenyl}benzamide 3-(pyrazole), 4-(morpholinoethoxy) Benzamide Platelet aggregation inhibitor (explicitly stated)
Mepronil (2-Methyl-N-(3-isopropoxyphenyl)benzamide) 3-isopropoxy, 2-methyl Benzamide Agricultural fungicide

Structure-Activity Relationship (SAR) Insights

Role of the 2-Oxopyrrolidinyl Group :

  • The 4-(2-oxopyrrolidin-1-yl) substituent in the target compound and its analogs (e.g., ) introduces a conformationally constrained lactam ring. This group may enhance binding to enzymes or receptors through hydrogen bonding or hydrophobic interactions.

Impact of Methoxy Substitution :

  • The 3-methoxy group in the target compound contrasts with the 3,4,5-trimethoxy variant in . Trimethoxy substitution likely improves solubility but may reduce membrane permeability due to increased polarity.

Methyl Group Positioning :

  • The 3-methyl group on the phenyl ring in the target compound differs from the 4-methyl substitution in DNA gyrase inhibitors (). In -methylbenzamide derivatives showed weak activity (IC50 >100 μM), suggesting that methyl positioning critically affects target engagement .

Amide vs.

Functional Group Additions: The morpholinoethoxy-pyrazole substituent in the platelet inhibitor () demonstrates that bulkier, polar groups can enhance specificity for blood-related targets compared to the target compound’s simpler substituents .

Research Findings and Data

Pharmacological Potential

  • Platelet Aggregation Inhibition: The target compound shares structural motifs with 3-methoxy-N-{3-(1-methylpyrazole)-4-[2-(morpholino)ethoxy]phenyl}benzamide (), a confirmed platelet inhibitor. This suggests the 2-oxopyrrolidinyl and methoxy groups may contribute to antiplatelet activity, though further validation is needed .
  • Antimicrobial Activity : Benzamides with methyl and oxopyrrolidinyl groups (e.g., ) showed weak DNA gyrase inhibition, indicating the target compound may require additional modifications for antimicrobial efficacy .

Biological Activity

3-methoxy-N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]benzamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its interactions with various biological targets, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by a benzamide core substituted with a methoxy group and a pyrrolidinone moiety. Its molecular formula is C18_{18}H22_{22}N2_{2}O2_{2}, with a molecular weight of approximately 302.38 g/mol. The structural complexity contributes to its unique chemical properties, which are vital for its biological activity.

Structural Features

FeatureDescription
Benzamide Core Provides a scaffold for biological activity.
Methoxy Group Enhances lipophilicity and may influence receptor interactions.
Pyrrolidinone Moiety Potentially involved in modulating receptor activity.

Research indicates that this compound primarily interacts with the sigma-1 receptor, which plays a crucial role in various central nervous system functions. The compound acts as an allosteric modulator, influencing calcium signaling pathways that are critical for neuronal function and survival.

Therapeutic Applications

The modulation of the sigma-1 receptor by this compound suggests several therapeutic applications:

  • Antidepressant Effects : By enhancing sigma-1 receptor activity, the compound may exhibit antidepressant properties.
  • Cognition Enhancement : Its ability to influence neurotransmitter systems could lead to cognitive benefits.
  • Anti-Seizure Activity : Preliminary studies indicate potential anticonvulsant effects, warranting further investigation.

Case Studies and Experimental Data

Several studies have explored the biological activity of related compounds, providing insights into the potential effects of this compound:

  • Antiviral Activity : Similar benzamide derivatives have demonstrated broad-spectrum antiviral effects against viruses such as HIV and Hepatitis B virus (HBV). These effects are often linked to increased intracellular levels of the antiviral protein APOBEC3G (A3G), which inhibits viral replication .
  • In Vivo Studies : Animal models have been employed to assess the pharmacokinetics and toxicity profiles of related compounds. For example, studies on N-(4-chlorophenyl)-4-methoxy-3-(methylamino)benzamide showed significant inhibition of HBV replication in vivo, highlighting the potential for similar effects in this compound .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds is essential:

Compound NameStructural FeaturesUnique Properties
3,4,5-trimethoxy-N-(4-(2-oxopyrrolidin-1-yl)phenyl)benzamideAdditional methoxy groupsEnhanced solubility and reactivity
N-(3-(2-pyrrolidinone)phenyl)benzamideLacks methoxy groupDifferent reactivity profile due to absence of electron-donating group
N-(4-methylphenyl)benzamideSimpler structureLimited biological activity compared to more complex derivatives

Q & A

Q. What are the key considerations in designing a multi-step synthesis route for this compound?

The synthesis involves sequential reactions such as amide bond formation, nucleophilic substitution, and functional group protection/deprotection. Critical steps include optimizing reaction conditions (e.g., solvent polarity, temperature, and catalyst selection) to enhance yield and purity. For example, the benzamide core is typically synthesized via coupling 3-methoxybenzoic acid with aniline derivatives under dehydrating agents like EDCI/HOBt . Subsequent introduction of the pyrrolidinone moiety requires careful control of stoichiometry to avoid side reactions. Post-synthetic purification via column chromatography or recrystallization is essential to achieve >95% purity .

Q. How can spectroscopic methods (NMR, IR, MS) be used to confirm structural integrity and purity?

  • NMR : Analyze 1H^1H- and 13C^{13}C-NMR spectra to verify methoxy (-OCH3_3), benzamide carbonyl (C=O, ~168 ppm), and pyrrolidinone (C=O, ~175 ppm) signals. Aromatic proton splitting patterns confirm substitution on the phenyl rings .
  • IR : Identify characteristic stretches for amide (N-H, ~3300 cm1^{-1}; C=O, ~1650 cm1^{-1}) and pyrrolidinone (C=O, ~1700 cm1^{-1}) .
  • MS : Use high-resolution mass spectrometry (HRMS) to validate the molecular ion peak (e.g., [M+H]+^+ at m/z 353.16) and rule out impurities .

Advanced Research Questions

Q. How can researchers resolve contradictions between in vitro enzyme inhibition data and in vivo pharmacological effects?

Discrepancies may arise from differences in bioavailability, metabolic stability, or off-target interactions. To address this:

  • Conduct pharmacokinetic profiling (e.g., plasma protein binding, CYP450 metabolism assays) to assess compound stability .
  • Use knockout animal models to isolate target-specific effects (e.g., 5-HT2A_{2A} receptor knockout mice for serotonin pathway studies) .
  • Perform dose-response studies to correlate in vitro IC50_{50} values with effective plasma concentrations in vivo .

Q. What strategies can optimize the compound’s pharmacokinetics while retaining target affinity?

  • Structural modifications : Introduce hydrophilic groups (e.g., -OH, -SO3_3H) to enhance solubility without disrupting the benzamide core’s binding affinity. For example, replacing the methoxy group with a morpholinoethoxy moiety improved aqueous solubility in analog APD791 .
  • Prodrug design : Mask polar groups (e.g., esterification of carboxylates) to increase membrane permeability, with enzymatic cleavage in target tissues .
  • Formulation : Use lipid-based nanocarriers to improve oral bioavailability .

Q. How can computational modeling elucidate binding interactions with targets like FXa or 5-HT2A_{2A}?

  • Molecular docking : Simulate binding poses in FXa’s S1/S4 pockets or 5-HT2A_{2A}’s orthosteric site using software like AutoDock Vina. Key interactions include hydrogen bonding between the benzamide carbonyl and Arg/Lys residues .
  • MD simulations : Analyze stability of ligand-receptor complexes over 100-ns trajectories to identify critical binding motifs (e.g., pyrrolidinone’s role in hydrophobic packing) .
  • Free energy calculations : Use MM/GBSA to quantify binding energy contributions, guiding SAR for improved affinity .

Q. What methodologies are effective in designing analogs with improved selectivity over related receptors (e.g., 5-HT2B/2C_{2B/2C})?

  • Scaffold hopping : Replace the pyrrolidinone with a piperidinone or azetidinone to alter steric bulk and reduce off-target binding .
  • Bioisosteric replacement : Substitute the methoxy group with a trifluoromethyl (-CF3_3) group to enhance selectivity for 5-HT2A_{2A} over 5-HT2B_{2B} (e.g., APD791 achieved >1000-fold selectivity) .
  • Functional assays : Compare cAMP inhibition (5-HT2A_{2A}) vs. calcium flux (5-HT2B/2C_{2B/2C}) to quantify selectivity .

Q. How can researchers address discrepancies in reported biological activities across studies?

  • Meta-analysis : Pool data from independent studies to identify trends (e.g., IC50_{50} variability in FXa inhibition due to assay conditions) .
  • Standardized protocols : Adopt uniform assay parameters (e.g., substrate concentration, pH, temperature) for cross-study comparability .
  • Orthogonal validation : Confirm activity using complementary techniques (e.g., surface plasmon resonance for binding affinity vs. enzymatic assays for functional inhibition) .

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